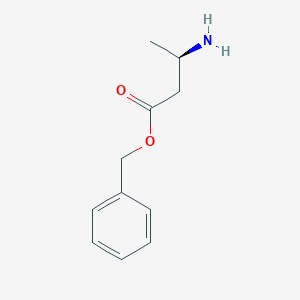

![molecular formula C17H16FeOS B071925 cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 164297-25-0](/img/structure/B71925.png)

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .

Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .Molecular Structure Analysis

Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .Physical And Chemical Properties Analysis

Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .Applications De Recherche Scientifique

Production of Cyclopentene

Cyclopentadiene, a component of the compound , is used for the production of cyclopentene through semi-hydrogenation . Cyclopentene is a versatile intermediate in organic synthesis and can be used to synthesize a variety of chemical compounds.

Precursor to Comonomers

Cyclopentadiene is also used as a precursor to comonomers. For example, its Diels–Alder reaction with butadiene gives ethylidene norbornene, a comonomer in the production of EPDM rubbers .

Organometallic Chemistry

Cyclopentadiene and its substituted congeners have played an important role in organometallic chemistry since their discovery . The cyclopentadienyl anion (Cp−), derived from cyclopentadiene, is an important ligand in cyclopentadienyl complexes in organometallic chemistry .

Catalysts in Organic Transformations

Metallocenes, derived from cyclopentadiene, are popular and indispensable catalysts in a plethora of organic transformations . They show high chemical inertness and stability, making them suitable for various catalytic processes .

Synthesis of 1,2-Disubstituted Cyclopentadienes

Cyclopentadiene is used in the synthesis of selectively 1,2-disubstituted cyclopentadienes . These compounds can be further converted to a wide variety of metallocenes .

Infrared Optoelectronic Devices

A novel linear conjugated polymer, poly(cyclopenta-1,3-diene), has been designed . The calculated band gap of the polymer is about 1.1 eV, suggesting that this kind of conjugated polymer can be used in infrared optoelectronic devices .

Mécanisme D'action

Safety and Hazards

Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of the compound 'cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)' can be achieved through a multi-step reaction sequence involving the starting materials cyclopentadiene, 4-methylbenzene-1-sulfinyl chloride, and iron(II) chloride.", "Starting Materials": [ "Cyclopentadiene", "4-Methylbenzene-1-sulfinyl chloride", "Iron(II) chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with iron(II) chloride in the presence of a solvent such as tetrahydrofuran to form cyclopentadienyliron(II) chloride.", "Step 2: 4-Methylbenzene-1-sulfinyl chloride is reacted with cyclopentadienyliron(II) chloride in the presence of a base such as sodium hydride to form 1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene.", "Step 3: The product from step 2 is then reacted with cyclopentadiene in the presence of a catalyst such as palladium on carbon to form the final product, cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)." ] } | |

Numéro CAS |

164297-25-0 |

Nom du produit |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

Formule moléculaire |

C17H16FeOS |

Poids moléculaire |

324.2 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |

InChI |

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |

Clé InChI |

QAAXXGKGRWQHLR-FMOMHUKBSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)[S@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

SMILES |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)